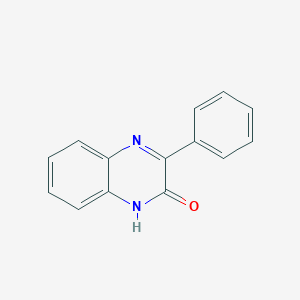

3-Phenylquinoxalin-2(1H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBQSGVRBQKLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323944 | |

| Record name | 3-phenylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1504-78-5 | |

| Record name | 1504-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1504-78-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylquinoxalin-2(1H)-one: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential as an anticancer agent.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a quinoxaline core substituted with a phenyl group at the 3-position and a carbonyl group at the 2-position. The presence of the lactam-lactim tautomerism is a characteristic feature of this class of compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 3-phenyl-1H-quinoxalin-2-one | [1] |

| Molecular Formula | C₁₄H₁₀N₂O | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 1504-78-5 | [1] |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O | [1] |

| Melting Point | 272-274 °C | |

| Solubility | 3.9 µg/mL (at pH 7.4) | [1] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the condensation reaction between an o-phenylenediamine and an α-ketoester.

Experimental Protocol: Synthesis via Condensation

Materials:

-

o-Phenylenediamine

-

Ethyl benzoylformate

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Add an equimolar amount of ethyl benzoylformate to the solution.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound serves as a versatile scaffold for the development of potent biologically active compounds.[2]

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7).[2]

A key mechanism of action for the anticancer effects of certain quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

Signaling Pathway: Inhibition of VEGFR-2

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 15 | VEGFR-2 | 0.0032 | [6] |

| Derivative 17b | VEGFR-2 | 1.19 | [5] |

| Sorafenib (Reference) | VEGFR-2 | 1.27 | [5] |

| Derivative 7f | HCT-116 | 4.28 | [3] |

| Derivative 7f | MCF-7 | 3.57 | [3] |

| Doxorubicin (Reference) | HCT-116 | - | [3] |

| Doxorubicin (Reference) | MCF-7 | - | [3] |

| Compound 2a | HCT-116 | 28.85 µg/mL | [2] |

| Compound 7j | HCT-116 | 26.75 µg/mL | [2] |

Note: The IC₅₀ values presented are for derivatives of this compound, highlighting the potential of this chemical scaffold.

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2] Morphological changes such as nuclear disintegration and chromatin fragmentation have been observed in cancer cells treated with these derivatives.[2]

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthesis and significant potential for derivatization. Its core structure is a key pharmacophore in the design of novel anticancer agents, particularly those targeting the VEGFR-2 signaling pathway. Further research into the structure-activity relationships of its derivatives is warranted to develop more potent and selective therapeutic agents for the treatment of cancer and other diseases. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Phenylquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Phenylquinoxalin-2(1H)-one. This key chemical entity is of significant interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 12.57 | s | 1H | N-H | DMSO-d₆ |

| 8.34–8.27 | m | 2H | Ar-H | DMSO-d₆ |

| 7.84 | d, J = 7.9 Hz | 1H | Ar-H | DMSO-d₆ |

| 7.59–7.45 | m | 4H | Ar-H | DMSO-d₆ |

| 7.37–7.29 | m | 2H | Ar-H | DMSO-d₆ |

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 154.6 | C=O | DMSO-d₆ |

| 154.2 | C-N | DMSO-d₆ |

| 135.6 | Ar-C | DMSO-d₆ |

| 132.1 | Ar-C | DMSO-d₆ |

| 132.0 | Ar-C | DMSO-d₆ |

| 130.3 | Ar-CH | DMSO-d₆ |

| 130.2 | Ar-CH | DMSO-d₆ |

| 129.2 | Ar-CH | DMSO-d₆ |

| 128.8 | Ar-CH | DMSO-d₆ |

| 127.9 | Ar-CH | DMSO-d₆ |

| 123.4 | Ar-CH | DMSO-d₆ |

| 115.1 | Ar-C | DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Quinoxalin-2(1H)-one Derivatives [1]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3320–3304 | N-H | Stretching |

| 3109–3009 | C-H | Aromatic Stretching |

| 1677–1671 | C=O | Carbonyl Stretching |

| 1620–1615 | C=N | Stretching |

| 1580–1412 | C=C | Aromatic Ring Stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound [2]

| m/z | Relative Intensity (%) | Assignment |

| 222 | 74 | [M]⁺ |

| 194 | 100 | [M-CO]⁺ |

| 90 | 22 | |

| 77 | 21 | |

| 63 | 28 |

Experimental Protocols

Synthesis of this compound[2]

A common synthetic route involves the reaction of an α-keto acid with an o-phenylenediamine. In a typical procedure, phenylglyoxylic acid (an α-keto acid) is reacted with o-phenylenediamine. The reaction can be carried out in a suitable solvent such as ethanol or acetic acid, often with heating. The product, this compound, precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is recorded over a standard range, for example, 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often using electron ionization (EI) or electrospray ionization (ESI).[2] The sample is introduced into the ion source, and the mass-to-charge ratios (m/z) of the resulting ions are detected.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

The Therapeutic Potential of Novel Quinoxalinone Derivatives: A Technical Guide

Quinoxalinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Possessing a bicyclic scaffold of a fused benzene and pyrazine ring, these compounds exhibit a wide array of pharmacological properties. Their structural versatility allows for modifications that have led to the development of potent agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel quinoxalinone derivatives, focusing on their anticancer and antimicrobial activities, complete with detailed experimental protocols and visual representations of key biological pathways.

Anticancer Activity of Quinoxalinone Derivatives

Novel quinoxalinone derivatives have emerged as a promising class of chemotherapeutic agents, demonstrating significant efficacy against various cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often targeting critical pathways involved in tumor growth, proliferation, and survival.[1][7]

Mechanisms of Action

-

Kinase Inhibition: A primary mechanism through which quinoxalinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cellular signaling.[8] Many derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1][9] By competitively binding to the ATP-binding site of these kinases, they block downstream signaling cascades that are vital for tumor angiogenesis and cell proliferation.[1] Some compounds have been identified as dual inhibitors of both EGFR and COX-2.[9]

-

Induction of Apoptosis: A significant outcome of treatment with these compounds is the induction of programmed cell death, or apoptosis, in cancer cells.[7] This is often achieved via the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspases, ultimately leading to cell death.[7][10]

-

Cell Cycle Arrest: Quinoxalinone derivatives have been shown to halt the cell cycle at specific checkpoints, most commonly the G2/M phase.[1][7] This prevents cancer cells from undergoing mitosis and further proliferation, thereby controlling tumor growth.[7]

Quantitative Data: Anticancer Activity

The in vitro anticancer efficacy of various quinoxalinone derivatives is summarized below. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoxalinone A | MCF-7 (Breast) | 2.2 | Doxorubicin | 0.8 |

| A549 (Lung) | 2.7 | Cisplatin | 5.2 | |

| HCT-116 (Colon) | 4.4 | 5-Fluorouracil | 4.9 | |

| Quinoxalinone B | HepG2 (Liver) | 9.8 | Sorafenib | 5.5 |

| PC-3 (Prostate) | 7.5 | Docetaxel | 0.01 | |

| Compound 11 | HCT-116, MCF-7, HepG2 | 0.81 - 2.91 | Doxorubicin | 0.72 - 0.98 |

| Compound 13 | HCT-116, MCF-7, HepG2 | 0.81 - 2.91 | Doxorubicin | 0.72 - 0.98 |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |

Signaling Pathway Visualizations

Experimental Protocols: Anticancer Assays

1. MTT Assay for Cell Viability [1] This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials: 96-well plates, cancer cell lines, complete culture medium, Quinoxalinone derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[12]

-

2. Annexin V-FITC/PI Apoptosis Assay [1] This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

-

Materials: 6-well plates, Quinoxalinone derivatives, Annexin V-FITC/PI Apoptosis Detection Kit, cold PBS, 1X Binding Buffer, flow cytometer.

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the test compound for the desired time.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[13]

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[11] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11]

-

Antimicrobial Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][14] Symmetrically disubstituted quinoxalines, in particular, have shown significant antibacterial activity.[15]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the diameter of the inhibition zone in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) in a broth dilution assay.

| Compound ID | Organism | Inhibition Zone (mm) at 250 µg/mL | Reference | Inhibition Zone (mm) |

| 1a | Staphylococcus aureus | 13 | Streptomycin (25 µg) | 20 |

| Bacillus cereus | 15 | Streptomycin (25 µg) | 22 | |

| Aspergillus ochraceus | 12 | Mycostatin (30 µg) | 19 | |

| 1b | Staphylococcus aureus | 14 | Streptomycin (25 µg) | 20 |

| Bacillus cereus | 16 | Streptomycin (25 µg) | 22 | |

| Aspergillus ochraceus | 13 | Mycostatin (30 µg) | 19 | |

| 4a | Staphylococcus aureus | 16 | Streptomycin (25 µg) | 20 |

| Bacillus cereus | 18 | Streptomycin (25 µg) | 22 | |

| Aspergillus ochraceus | 16 | Mycostatin (30 µg) | 19 |

(Data sourced from[16])

| Compound ID | Organism | MIC (µg/mL) | Reference (Vancomycin) | MIC (µg/mL) |

| Compound X | MRSA Isolate 1 | 4 | Vancomycin | 2 |

| MRSA Isolate 2 | 8 | Vancomycin | 1 | |

| MRSA Isolate 3 | 2 | Vancomycin | 1 |

(Hypothetical data based on findings from[17])

Experimental Workflow Visualization

Experimental Protocols: Antimicrobial Assays

1. Agar Diffusion Technique [16] This method is used for the preliminary screening of antimicrobial activity.

-

Materials: Petri dishes, agar medium, test microorganisms, sterile cups (8 mm diameter), solutions of test compounds (e.g., 250 µg/mL in DMSO), reference antibiotics (e.g., Streptomycin), and antifungals (e.g., Mycostatin).

-

Procedure:

-

Preparation: Inoculate agar media with the respective test organisms.

-

Application: Place sterile cups onto the agar surface and add a defined volume of the test compound solution into each cup.[16]

-

Incubation: Incubate the plates for 24 hours (for bacteria) or 48 hours (for fungi) at an appropriate temperature.[15]

-

Measurement: Measure the diameter of the inhibition zone (the clear area around the cup where microbial growth is inhibited).

-

2. Broth Microdilution Method for MIC Determination [17] This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials: 96-well microtiter plates, nutrient broth, test microorganisms, serial dilutions of test compounds, reference antibiotics.

-

Procedure:

-

Dilution: Prepare two-fold serial dilutions of the test compounds in the broth within the wells of a microtiter plate.[17]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.[15]

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.[15]

-

Conclusion

Quinoxalinone derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their proven efficacy as anticancer and antimicrobial agents, driven by diverse mechanisms of action, underscores their potential in drug development. The structure-activity relationship studies have shown that modifications to the quinoxalinone core can lead to highly potent and selective compounds.[8] Future research should focus on optimizing these derivatives to enhance their biological activity, improve their safety profiles, and explore their potential against a wider range of diseases, bringing these promising compounds closer to clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bioengineer.org [bioengineer.org]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 3-Phenylquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylquinoxalin-2(1H)-one, a prominent member of the quinoxalinone family, has a rich history rooted in the foundational principles of heterocyclic chemistry. Since its implicit discovery through the pioneering work on quinoxaline synthesis, this scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as potent anticancer agents through the inhibition of critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on its role in drug development, particularly as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Historical Perspective: The Genesis of a Privileged Scaffold

The journey of this compound is intrinsically linked to the broader history of quinoxaline chemistry. The first synthesis of a quinoxaline derivative is credited to Korner and Hinsberg in 1884, who established the now-classical method of condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This fundamental reaction, known as the Hinsberg reaction, laid the groundwork for the synthesis of a vast array of quinoxaline derivatives, including the quinoxalinone subclass.

While a singular "discovery" paper for this compound is not readily identifiable in early literature, its synthesis is a direct application of the Hinsberg methodology, utilizing o-phenylenediamine and a phenyl-substituted 1,2-dicarbonyl compound, such as phenylglyoxylic acid. The early focus was on the fundamental chemistry and synthesis of the quinoxaline ring system. However, the therapeutic potential of quinoxaline derivatives soon became a subject of intense investigation, leading to their recognition as important pharmacophores.[3] In recent decades, this compound and its analogues have garnered significant attention for their potent biological activities, particularly in the realm of oncology.[4]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine with a phenyl-α-keto acid or its ester, such as phenylglyoxylic acid or ethyl benzoylformate. This reaction is typically carried out under acidic or neutral conditions and can be facilitated by conventional heating or microwave irradiation.[5][6][7]

General Synthetic Workflow

The synthesis of this compound from o-phenylenediamine and phenylglyoxylic acid represents a classical and straightforward approach. The workflow involves the condensation of the two reactants, leading to the formation of the quinoxalinone ring system through an intramolecular cyclization and dehydration sequence.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through various analytical techniques. The following tables summarize key quantitative data for the parent compound and one of its common derivatives, 1-allyl-3-phenylquinoxalin-2(1H)-one.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₄H₁₀N₂O | 222.24 | 243-245 |

| 1-Allyl-3-phenylquinoxalin-2(1H)-one | C₁₇H₁₄N₂O | 262.31 | 98 |

Table 2: Spectroscopic Data for 1-Allyl-3-phenylquinoxalin-2(1H)-one[8]

| Technique | Data |

| ¹H NMR (CDCl₃, δ ppm) | 5.02 (dd, 2H, NCH₂), 5.29 (m, 2H, =CH₂), 6.03 (m, 1H, =CH), 7.34–8.38 (m, 9H, HAr) |

| ¹³C NMR (CDCl₃, δ ppm) | 44.8 (NCH₂), 103.3 (=CH₂), 130.7 (=CH), 114.1, 118.2, 123.7, 2x128.1, 2x129.6, 130.2, 130.4, 130.6 (CHAr), 132.6, 136.0, 139.1, 155.0, 154.3 (Cq) |

| Mass Spectrometry (FAB) | m/z: 263 (M+1) |

Biological Activity and Mechanism of Action

Derivatives of this compound have been extensively studied for their therapeutic potential, exhibiting a range of biological activities including anticancer, antibacterial, and antiviral properties.[3][9] A significant area of research has focused on their role as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Certain derivatives of 3-vinyl-quinoxalin-2(1H)-one have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[10] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[11][12] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[13]

FGFR1 inhibitors based on the quinoxalinone scaffold typically function by competing with ATP for binding to the kinase domain of the receptor.[10] This prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling cascades.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative N-alkylation reaction.

Synthesis of this compound

This protocol is adapted from established methods involving the condensation of o-phenylenediamine with an α-ketoester.

Materials:

-

o-Phenylenediamine

-

Ethyl benzoylformate (or Phenylglyoxylic acid)

-

Glacial acetic acid (or Ethanol)

-

Standard laboratory glassware for reflux and recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid or ethanol.

-

Add ethyl benzoylformate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

N-Alkylation of this compound: Synthesis of 1-Allyl-3-phenylquinoxalin-2(1H)-one[10]

Materials:

-

This compound

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

To a solution of this compound (1 g, 4.5 mmol) in dimethylformamide (20 ml), add potassium carbonate (1 g, 7.46 mmol) and a catalytic amount of tetrabutylammonium bromide.

-

Add allyl bromide (0.5 ml, 6.75 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the solution to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Crystallize the residue from ethanol to afford 1-allyl-3-phenylquinoxalin-2(1H)-one as colorless crystals.

Conclusion and Future Directions

This compound, a compound with a rich historical background in heterocyclic chemistry, continues to be a cornerstone for the development of novel therapeutic agents. Its versatile synthesis and the diverse biological activities of its derivatives, particularly as kinase inhibitors in anticancer therapy, underscore its significance. The inhibition of the FGFR signaling pathway by quinoxalinone-based compounds represents a promising avenue for targeted cancer treatment. Future research will likely focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as a deeper exploration of their mechanisms of action and potential applications in other disease areas. The detailed synthetic protocols and compiled data in this guide are intended to facilitate further research and innovation in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H)-ones and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 1-Allyl-3-phenylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro-anticancer and antimicrobial evaluation of some novel quinoxalines derived from 3-phenylquinoxaline-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand bias underlies differential signaling of multiple FGFs via FGFR1 | eLife [elifesciences.org]

3-Phenylquinoxalin-2(1H)-one: A Comprehensive Technical Guide on its Multifaceted Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalinone scaffold, particularly 3-phenylquinoxalin-2(1H)-one and its derivatives, represents a versatile and privileged structure in medicinal chemistry.[1][2] These compounds have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5] This technical guide provides an in-depth exploration of the diverse mechanisms of action associated with this compound derivatives. It consolidates key findings from various studies, presenting quantitative data in structured tables, detailing experimental methodologies where available, and visualizing complex signaling pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the quinoxalinone core.

Introduction: The Prominence of the Quinoxalinone Scaffold

Quinoxalinone and its derivatives are heterocyclic compounds that have been extensively utilized as foundational skeletons for the synthesis of biologically active molecules.[1][2] The chemical simplicity and accessibility of the quinoxalinone core make it an attractive starting point for the development of new therapeutic agents.[1] The diverse biological activities of these compounds stem from the various substitutions that can be made on the quinoxalinone ring system, leading to interactions with a wide array of biological targets. This guide will systematically explore the primary mechanisms through which these compounds exert their pharmacological effects.

Anticancer Activity: A Multi-pronged Approach

A significant body of research has focused on the anticancer potential of this compound derivatives.[6][7] These compounds have been shown to inhibit tumor growth through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of critical signaling pathways.

Enzyme Inhibition in Cancer Therapy

Several derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain quinoxalinone derivatives have been designed and synthesized as novel EGFR inhibitors.[8][9] These compounds have demonstrated inhibitory activity against EGFR kinase, a key target in the treatment of non-small-cell lung cancer and other malignancies.[8]

-

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: Utilizing a lead compound with a quinazolinone nucleus, researchers have synthesized 3-vinyl-quinoxalin-2(1H)-one derivatives that act as inhibitors of FGFR1.[10] FGFR1 is a validated molecular target in anticancer drug discovery, and its inhibition can impede tumor growth and angiogenesis.[10] Some of these synthesized compounds displayed potent cytotoxic effects against cancer cell lines known to have high levels of FGFR1 expression.[10]

-

Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA) Inhibition: Some quinoxalinone derivatives have been evaluated for their inhibitory activity against COX-2 and LDHA, two enzymes implicated in colorectal carcinogenesis.[11] Mechanistically, COX-2 is involved in the conversion of arachidonic acid to prostaglandins that promote a procarcinogenic microenvironment.[11] LDHA, on the other hand, is a key enzyme in the metabolic reprogramming of cancer cells.[11] Certain derivatives exhibited significant inhibition of both enzymes.[11]

The following table summarizes the inhibitory activities of selected this compound derivatives against various cancer-related enzymes.

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50 / % Inhibition) | Reference |

| 6-methoxy-7-(3-morpholinopropoxy)-1-(2- phenoxyethyl)-quinoxalin-2(1H)-one derivatives | EGFR | Showed inhibitory activity | [8][9] |

| 3-vinyl-quinoxalin-2(1H)-one derivatives | FGFR1 | Good-to-excellent potency | [10] |

| Quinoxalinone derivatives (e.g., 6a, 6g) | LDHA | 6a: 62.55% at 100 µg/mL; 6g: 53.60% at 100 µg/mL | [11] |

| Quinoxalinone derivatives (e.g., 6e, 6d, 6a) | COX-2 | 6e: 100.00% at 200 µg/mL; 6d: 97.45% at 200 µg/mL; 6a: 82.95% at 200 µg/mL | [11] |

Modulation of Signaling Pathways

The anticancer effects of this compound derivatives are also mediated through the modulation of intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. 3-Phosphoinositide-dependent kinase 1 (PDK1) is a key upstream regulator of this pathway. Novel substituted 3-anilino-quinolin-2(1H)-ones, which share a similar structural scaffold with quinoxalinones, have been developed as PDK1 inhibitors, suggesting a potential mechanism for related quinoxalinone compounds.[12]

Anti-inflammatory and Antioxidant Mechanisms

Certain this compound derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[13]

Inhibition of Inflammatory Enzymes

The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenase (LOX).[13] Some derivatives have shown potent in vitro inhibition of soybean lipoxygenase and significant in vivo anti-inflammatory effects in carrageenan-induced edema models.[13]

Modulation of Toll-like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are key players in the innate immune system and can trigger inflammatory responses. TLRs have two main downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways, both of which can lead to the activation of transcription factors like NF-κB and IRF3, resulting in the expression of inflammatory genes.[14] While not directly studying this compound, research on structurally related compounds suggests that they can modulate these TLR signaling pathways, thereby reducing the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14]

Other Biological Activities and Mechanisms

The therapeutic potential of this compound derivatives extends beyond anticancer and anti-inflammatory applications.

Aldose Reductase Inhibition

Some derivatives of quinoxalin-2(1H)-one have been identified as potent and selective inhibitors of aldose reductase.[15] This enzyme is implicated in the pathogenesis of diabetic complications. The development of these inhibitors involved a bioisosteric replacement strategy, highlighting the tunability of the quinoxalinone scaffold.[15] One derivative, in particular, exhibited an IC50 of 0.107 μM.[15]

The following table summarizes the inhibitory activities of a selected quinoxalinone derivative against aldose reductase.

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| Quinoxalinone derivative 13d | Aldose Reductase | 0.107 µM | [15] |

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While comprehensive, step-by-step protocols are often found within the full text of research articles, this section provides an overview of the general methodologies employed in the characterization of the mechanisms of action of this compound derivatives, based on the available literature.

General Workflow for Synthesis and Biological Evaluation

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves the condensation of o-phenylenediamine with a suitable carbonyl compound. For instance, 1-allyl-3-phenylquinoxalin-2(1H)-one was prepared by the alkylation of this compound with allyl bromide in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium bromide in dimethylformamide.[16] The reaction mixture was stirred at room temperature for 12 hours, followed by filtration, solvent removal, and crystallization from ethanol.[16]

Enzyme Inhibition Assays

-

In Vitro Kinase Assays: The inhibitory activity of quinoxalinone derivatives against tyrosine kinases like EGFR and FGFR1 is typically determined using in vitro kinase assays.[8][10] These assays often involve incubating the purified enzyme with the test compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The extent of substrate phosphorylation is then measured, often using techniques like ELISA or radiometric assays, to determine the inhibitory potency of the compound.

-

COX-2 and LDHA Inhibition Assays: The inhibitory effects on COX-2 and LDHA are also evaluated through in vitro enzymatic assays.[11] For COX-2, the assay might measure the production of prostaglandins from arachidonic acid. For LDHA, the assay typically monitors the conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+, and the change in absorbance at 340 nm is measured.[11]

Cell-Based Assays

-

Cytotoxicity Assays: The antiproliferative activity of the synthesized compounds against various cancer cell lines is commonly assessed using cytotoxicity assays such as the MTT or SRB assay.[9] These assays measure the metabolic activity or total protein content of the cells, respectively, as an indicator of cell viability.

-

Signaling Pathway Analysis: To investigate the effect of the compounds on specific signaling pathways, techniques like Western blotting are employed. Cells are treated with the compound of interest, and cell lysates are then analyzed by Western blotting using antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., Akt, ERK).

In Vivo Studies

-

Animal Models of Disease: The in vivo efficacy of promising compounds is evaluated in animal models of disease. For example, the anti-inflammatory activity of quinoxalinone derivatives has been assessed using the carrageenan-induced paw edema model in rodents.[13] The reduction in paw volume after treatment with the compound is a measure of its anti-inflammatory effect.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The mechanism of action of these compounds is highly dependent on the specific substitutions on the quinoxalinone core, leading to a diverse array of molecular targets and modulated signaling pathways. The primary mechanisms elucidated to date include the inhibition of key enzymes in cancer and inflammation (e.g., EGFR, FGFR1, COX-2, LDHA, and aldose reductase) and the modulation of critical signaling cascades such as the PI3K/Akt and TLR pathways.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR of this compound derivatives will enable the design of more potent and selective inhibitors for specific targets.

-

Elucidation of Novel Mechanisms: Further investigation into the biological activities of this class of compounds may reveal novel mechanisms of action and therapeutic targets.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough pharmacokinetic and toxicological evaluation to assess their drug-like properties and safety profiles.

-

Combination Therapies: The potential of this compound derivatives as adjuvants in combination with existing therapies should be explored to enhance therapeutic efficacy and overcome drug resistance.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. A REVIEW ON THE THERAPEUTIC POTENTIAL OF QUINOXALINE DERIVATIVES - Europub [europub.co.uk]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 6. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Allyl-3-phenylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3-Phenylquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylquinoxalin-2(1H)-one, a core heterocyclic structure in medicinal chemistry, exhibits tautomerism, a phenomenon critical to its chemical reactivity, biological activity, and pharmaceutical properties. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, focusing on the predominant lactam-lactim equilibrium. While direct quantitative data for the parent compound is limited, this guide synthesizes available spectroscopic and computational information from closely related derivatives to present a robust model of its tautomeric behavior. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of the tautomeric equilibria and analytical workflows to support further research and drug development efforts.

Introduction to Tautomerism in Quinoxalinones

Quinoxalin-2(1H)-ones are a class of heterocyclic compounds that can exist in different tautomeric forms. The most prevalent form of tautomerism in these molecules is the lactam-lactim tautomerism, which is a specific type of keto-enol tautomerism. In this equilibrium, a proton migrates between the nitrogen atom at position 1 and the exocyclic oxygen atom at position 2.

-

Lactam (Keto) Form: this compound

-

Lactim (Enol) Form: 3-Phenylquinoxalin-2-ol

A second potential, though less commonly observed, tautomerism is the amino-imino form, involving the endocyclic nitrogen atoms. The position of the tautomeric equilibrium is a crucial determinant of the molecule's physicochemical properties, including its acidity, basicity, polarity, and hydrogen bonding capabilities. These properties, in turn, influence the molecule's interaction with biological targets, solubility, and metabolic stability, making a thorough understanding of its tautomeric preferences essential for drug design and development.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the lactam and lactim forms.

An In-depth Technical Guide to the Solubility and Stability of 3-Phenylquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 3-Phenylquinoxalin-2(1H)-one. This quinoxalinone derivative is of significant interest in medicinal chemistry and drug discovery due to its versatile scaffold. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol .[1][2] Its structure consists of a quinoxaline core with a phenyl group substituted at the 3-position and a ketone group at the 2-position.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Currently, publicly available quantitative solubility data for this compound is limited.

Aqueous Solubility: The aqueous solubility of this compound has been determined to be 3.9 µg/mL at pH 7.4 .[1][2] This low aqueous solubility suggests that the compound may exhibit challenges in achieving therapeutic concentrations in vivo and may require formulation strategies to enhance its dissolution and absorption.

Organic Solvent Solubility: Quantitative solubility data in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone are not readily available in the literature. However, qualitative descriptions from various synthetic procedures suggest that it is soluble in solvents like dimethylformamide (DMF) and can be crystallized from ethanol.[3] For drug development purposes, it is highly recommended that quantitative solubility be experimentally determined in a range of pharmaceutically acceptable solvents.

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

The isothermal saturation method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

Sample Collection: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Workflow for Isothermal Saturation Method

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[4]

While specific quantitative stability data for this compound is not available in the reviewed literature, the following sections outline the recommended stress conditions based on ICH guidelines Q1A(R2) for conducting forced degradation studies.[1][5][6][7][8] The goal is to achieve 5-20% degradation to provide meaningful data.[1][7]

Summary of Forced Degradation Conditions

| Stress Condition | Recommended Conditions |

| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C) |

| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60-80°C) |

| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature |

| Thermal Degradation | Dry heat at temperatures above accelerated stability testing (e.g., 60-80°C) |

| Photolytic Degradation | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |

Experimental Protocol for Forced Degradation Studies

General Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system at a known concentration.

-

Stress Application: Subject the solutions to the different stress conditions as outlined in the table above for a specified duration. A control sample protected from the stress condition should be analyzed concurrently.

-

Neutralization/Quenching: After the exposure period, neutralize the acidic and basic samples. For oxidative studies, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed and control samples using a stability-indicating analytical method, such as a validated HPLC method, to determine the percentage of degradation and to identify and quantify any degradation products.

Logical Workflow for Forced Degradation Studies

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance due to degradation. A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically the method of choice.[9]

While a specific, validated HPLC method for this compound is not detailed in the available literature, a general approach to developing such a method is provided below.

General RP-HPLC Method Development Parameters:

-

Column: A C18 column is a common starting point for compounds of this polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance should be employed.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Potential Signaling Pathway Involvement

While direct evidence linking this compound to a specific signaling pathway is limited, the broader class of quinoxaline derivatives has been implicated in various biological processes. For instance, some quinoxaline derivatives have been investigated as inhibitors of the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway, which is known to be dysregulated in several cancers.[10] Additionally, other quinoxalinone derivatives have been explored as potential activators of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[11]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Hypothetical FGFR1 Signaling Pathway Inhibition

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. The data highlights the compound's low aqueous solubility, underscoring the need for solubility enhancement strategies in formulation development. While specific quantitative stability data is lacking, this guide provides standardized protocols based on ICH guidelines to enable researchers to perform comprehensive forced degradation studies. The development and validation of a stability-indicating HPLC method are critical next steps for any drug development program involving this compound. Further investigation into its biological mechanism of action is also warranted to identify its molecular targets and signaling pathway involvement.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. 3-Phenyl-1H-quinoxalin-2-one | C14H10N2O | CID 346902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Allyl-3-phenylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ijcrt.org [ijcrt.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of 3-Phenylquinoxalin-2(1H)-one

An In-Depth Technical Guide on the Pharmacological Profile of 3-Phenylquinoxalin-2(1H)-one and Its Derivatives

This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its structurally related derivatives. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the synthesis, mechanisms of action, and therapeutic potential of this chemical scaffold. The information presented is supported by quantitative data from various in vitro studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of quinoxalin-2(1H)-one, in particular, have garnered significant attention due to their broad spectrum of biological activities. The planar nature of the quinoxaline ring system allows for interactions with various biological targets, and the introduction of different substituents at the C3 position, such as a phenyl group, can significantly modulate the pharmacological profile.[1] Research has demonstrated the potential of these compounds in several therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][4][5]

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its derivatives is typically achieved through condensation reactions. A common method involves the reaction of o-phenylenediamine with α-keto acids. For instance, 3-methylquinoxalin-2(1H)-one can be synthesized by reacting o-phenylenediamine with ethyl pyruvate.[6] The core this compound can be prepared from appropriate precursors, and further modifications can be introduced at the N1 and C3 positions to generate a library of derivatives with diverse functionalities.[7][8][9] For example, the thione analogue, 3-phenylquinoxaline-2(1H)-thione, is a key intermediate for synthesizing S-substituted derivatives with potential anticancer and antimicrobial activities.[2][7][10]

Pharmacological Activities

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects across a range of human cancer cell lines.

Mechanism of Action: The primary anticancer mechanisms identified for this class of compounds include the inhibition of key protein kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[11][12][13] Inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways crucial for cancer cell growth, survival, and the formation of new blood vessels that supply tumors.[14][15] Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, as evidenced by morphological changes like nuclear disintegration and chromatin fragmentation.[8] Another proposed mechanism for a subset of derivatives is the inhibition of human thymidylate synthase, an enzyme critical for DNA synthesis.[7]

// Edges representing the signaling pathway VEGF -> VEGFR2 [label="Binds", color="#4285F4"]; VEGFR2 -> PLCg [label="Activates", color="#EA4335"]; VEGFR2 -> PI3K [label="Activates", color="#34A853"]; PLCg -> PKC [color="#EA4335"]; PKC -> RAF [color="#EA4335"]; RAF -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"]; ERK -> Proliferation [color="#EA4335"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; Quinoxalinone -> VEGFR2 [label="Inhibits\n(ATP-competitive)", arrowhead=tee, color="#202124", style=dashed];

// Graph and node styling for clarity and contrast {rank=same; VEGF;} {rank=same; VEGFR2;} {rank=same; PLCg; PI3K;} {rank=same; PKC; AKT;} {rank=same; RAF; mTOR;} {rank=same; MEK;} {rank=same; ERK;} {rank=same; Proliferation;} {rank=min; Quinoxalinone;} } caption: VEGFR-2 signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various this compound derivatives.

Table 1: Antiproliferative Activity of 2-oxo-3-phenylquinoxaline Derivatives against Colorectal Cancer (HCT-116) Cells [8]

| Compound | IC50 (µg/mL) |

| 2a | 28.85 ± 3.26 |

| 7j | 26.75 ± 3.50 |

Table 2: Cytotoxic Activity of 3-phenylquinoxaline-2(1H)-thione Derivatives [2][7]

| Compound | Cancer Cell Line | Assay | IC50 (µg/mL) | GI50 (µM) |

| 4c | Leukemia | - | - | 1.8 - 3.8 |

| 10b | HCT-116 (Colon) | MTT | 1.52 | - |

| 10b | MCF-7 (Breast) | MTT | 2.0 | - |

Note: The specific structures for compounds 2a, 7j, 4c, and 10b are detailed in the cited literature.

Antimicrobial Activity

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The precise antimicrobial mechanisms are not as well-defined as their anticancer effects but are thought to involve the disruption of essential cellular processes in microorganisms. For some derivatives, inhibition of DNA gyrase has been suggested as a potential target.[16]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 3-phenylquinoxaline-2(1H)-thione derivatives.

Table 3: Antimicrobial Activity of 3-phenylquinoxaline-2(1H)-thione Derivatives [2]

| Compound | Microorganism | MIC (µg/mL) |

| 7a, 7b, 8a, 11a, 11b | Bacillus subtilis | 12.5 |

| 7b, 8a | Escherichia coli | 12.5 |

| 4a, 7b, 10b, 11a | Pseudomonas aeruginosa | 50 |

| 7b, 8a, 10b | Candida albicans | 50 |

| Ampicillin (control) | B. subtilis, E. coli | 12.5 |

Note: The specific structures for the numbered compounds are detailed in the cited literature.

Neurological Activity

The closely related quinoxaline-2,3-dione scaffold is a classic antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[17][18] While specific binding data for this compound itself is not extensively documented in the reviewed literature, the structural similarity suggests potential activity at ionotropic glutamate receptors. Antagonism of AMPA receptors is a therapeutic strategy for neurological conditions characterized by excitotoxicity, such as epilepsy.[17]

Mechanism of Action: Quinoxaline-dione antagonists act as competitive inhibitors at the glutamate binding site on the AMPA receptor. By occupying this site, they prevent the endogenous ligand, glutamate, from binding and activating the receptor, thereby reducing the influx of cations (like Na+ and Ca2+) into the neuron and dampening excitatory signaling.[17][18]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2 / FGFR1)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[14][19][20]

Principle: Kinase activity results in the conversion of ATP to ADP. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP using a luciferase/luciferin reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, FGFR1)

-

Kinase-specific peptide substrate

-

Kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl2, 0.1mg/ml BSA)[19]

-

ATP solution

-

Test compound serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions into the appropriate kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

Kinase Reaction Setup:

-

To each well of a white microplate, add the test compound at various concentrations.

-

Include "Positive Control" wells (enzyme, no inhibitor) and "Blank" wells (no enzyme, no inhibitor).

-

Add a master mix containing kinase buffer, the specific substrate, and ATP to all wells except the blank.

-

Initiate the reaction by adding the diluted kinase enzyme to all wells except the "Blank" wells.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[20]

-

ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent will deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[19]

-

Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[14]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control". Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[1][21]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)[21]

-

Sterile 96-well plates

-

Humidified 5% CO2 incubator at 37°C

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells (cells treated with medium containing the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[21]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[21]

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization buffer to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.[21]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay (AMPA Receptor)

This protocol outlines a general filtration-based method for a competitive binding assay to determine a compound's affinity for a target receptor, such as the AMPA receptor.[22][23][24]

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor. The amount of radiolabeled ligand bound to the receptor is quantified, and a decrease in this amount in the presence of the test compound indicates binding competition.

Materials:

-

Receptor source (e.g., membrane preparations from rat brain tissue or cells expressing the target receptor)[24]

-

Radioligand (e.g., [3H]AMPA)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[22]

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine)[22]

-

Vacuum filtration manifold

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Thaw the receptor membrane preparation on ice and resuspend in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

Test compound at various concentrations for the competition curve.

-

Buffer alone for "Total Binding" wells.

-

Non-specific binding control for "Non-Specific Binding" (NSB) wells.

-

A fixed concentration of the radioligand to all wells.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[22]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

-

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Derivatives have demonstrated significant in vitro efficacy in oncology and microbiology, with well-defined mechanisms of action in some cases, such as the inhibition of receptor tyrosine kinases. While its potential in neuroscience, particularly as a modulator of AMPA receptors, is suggested by its structural similarity to known antagonists, further investigation is required to fully characterize this activity. The protocols and data presented in this guide offer a solid foundation for researchers to further explore the pharmacological profile of this valuable class of compounds. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and further optimization of the scaffold to enhance potency and selectivity for specific biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in vitro-anticancer and antimicrobial evaluation of some novel quinoxalines derived from 3-phenylquinoxaline-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]